Cas no 1823319-80-7 (1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone)
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone
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- Inchi: 1S/C10H9ClF2O/c1-5-3-7(9(14)10(12)13)4-6(2)8(5)11/h3-4,10H,1-2H3
- InChI Key: RUFSCHUSVOPWTF-UHFFFAOYSA-N
- SMILES: C1=C(C)C(Cl)=C(C)C=C1C(=O)C(F)F
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609901-250mg |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone; . |
1823319-80-7 | 250mg |
€379.90 | 2024-07-19 | ||
| abcr | AB609901-500mg |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone; . |
1823319-80-7 | 500mg |
€519.80 | 2024-07-19 | ||
| abcr | AB609901-1g |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone; . |
1823319-80-7 | 1g |
€706.20 | 2024-07-19 | ||
| abcr | AB609901-5g |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone; . |
1823319-80-7 | 5g |
€2386.50 | 2024-07-19 | ||
| Aaron | AR023T7U-250mg |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone |
1823319-80-7 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR023T7U-1g |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone |
1823319-80-7 | 95% | 1g |
$800.00 | 2025-02-13 |
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone Suppliers
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone
Chemical Profile of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone (CAS No. 1823319-80-7)
1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone, identified by the Chemical Abstracts Service Number (CAS No.) 1823319-80-7, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both chloro and fluoro substituents on an aromatic ring, which are known to modulate the electronic properties and biological activity of the molecule. The structural features of this compound make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone consists of a benzene ring substituted with a chloro group at the para position (4-position) and two methyl groups at the meta positions (3- and 5-positions). The presence of these substituents enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the ketone functionality at the 2-position introduces a polar moiety that can interact with biological targets through hydrogen bonding or other non-covalent interactions.
In recent years, there has been growing interest in fluorinated compounds due to their unique physicochemical properties and their ability to improve pharmacokinetic profiles. The fluorine atom is known to increase metabolic stability, reduce polarity, and enhance binding affinity to biological targets. These properties have made fluorinated molecules valuable in the development of antiviral, anticancer, and anti-inflammatory drugs. The compound 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone exemplifies these advantages, as its structural design incorporates multiple fluorine atoms to optimize its biological activity.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of chloro and fluoro substituents on the aromatic ring can serve as a scaffold for designing molecules with tailored biological activities. For instance, such structures have been explored in the development of kinase inhibitors, where the aromatic ring system can interact with key residues in the active site of the enzyme. The electron-withdrawing nature of the chloro and fluoro groups can also modulate the reactivity of functional groups at other positions in the molecule.
Recent studies have highlighted the importance of fluorinated aromatic ketones in medicinal chemistry. These compounds have been shown to exhibit potent activity against various diseases due to their ability to interact with biological targets in a highly specific manner. For example, derivatives of this class have been investigated for their potential as antitumor agents, where they can inhibit key enzymes involved in cancer cell proliferation. The structural features of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone make it a promising candidate for further exploration in this area.
The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by fluorination and chlorination reactions. The use of advanced catalytic systems has improved the efficiency of these transformations, making it possible to produce complex fluorinated molecules on a larger scale. Advances in synthetic methodologies have also enabled chemists to introduce additional functional groups into the molecule, further expanding its potential applications.
The pharmacological evaluation of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone has revealed several interesting properties that make it a valuable tool in drug discovery. In vitro studies have shown that this compound can inhibit certain enzymes with high selectivity, suggesting its potential as a lead compound for developing new therapeutic agents. Additionally, its ability to cross cell membranes makes it an attractive candidate for oral administration. These properties are critical for developing drugs that can be easily administered and tolerated by patients.
One area where this compound has shown particular promise is in the development of antimicrobial agents. Fluorinated aromatic ketones have been found to exhibit broad-spectrum activity against bacteria and fungi due to their ability to disrupt essential cellular processes. The structural features of 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone make it an ideal candidate for designing novel antimicrobial drugs that can overcome existing resistance mechanisms.
The future prospects for 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone are exciting and multifaceted. As our understanding of molecular interactions continues to grow, new opportunities will arise for designing drugs with improved efficacy and safety profiles. The compound's unique structural features make it a versatile tool for medicinal chemists working on various therapeutic areas. Continued research into its biological activity will likely uncover new applications and expand its role in drug development.
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